(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone
Description
This compound belongs to the tetrahydrothienoquinoline class, characterized by a fused thiophene-quinoline core with a 4-fluorophenyl methanone moiety.
Properties
IUPAC Name |
(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-2-11-3-8-16-13(9-11)10-15-17(22)19(25-20(15)23-16)18(24)12-4-6-14(21)7-5-12/h4-7,10-11H,2-3,8-9,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMKQDWONLHKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thienoquinoline scaffold is often constructed via cyclization reactions. A representative pathway involves:
Step 1: Formation of 2-Aminothiophene
2-Aminothiophene serves as a starting material, synthesized via the Gewald reaction from ketones, sulfur, and cyanide. For example:
Step 2: Quinoline Ring Closure
The aminothiophene undergoes cyclization with α,β-unsaturated ketones (e.g., methyl vinyl ketone) under acidic conditions to form the tetrahydroquinoline ring.
Reaction Conditions :
-
Solvent: Acetic acid
-
Catalyst: Concentrated HCl
-
Temperature: 120°C, 6 hours
-
Yield: ~65%
Introduction of the 6-Ethyl Group
Ethylation is typically achieved via Friedel-Crafts alkylation or nucleophilic substitution.
Method A: Friedel-Crafts Alkylation
-
Reagents : Ethyl bromide, AlCl₃
-
Conditions : Dichloromethane, 0°C → room temperature, 12 hours
-
Yield : 50–60%
Method B: Grignard Addition
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Reagents : Ethylmagnesium bromide
-
Conditions : Tetrahydrofuran (THF), −78°C → reflux
-
Yield : 70–75%
Functionalization with the (4-Fluorophenyl)methanone Group
Friedel-Crafts Acylation
Direct acylation of the thienoquinoline core with 4-fluorobenzoyl chloride:
Reaction Setup :
| Component | Quantity |
|---|---|
| Thienoquinoline intermediate | 1.0 eq |
| 4-Fluorobenzoyl chloride | 1.2 eq |
| AlCl₃ | 1.5 eq |
| Solvent | Dichloroethane |
Conditions :
-
Temperature: 0°C → 80°C, 8 hours
-
Workup: Quench with ice-HCl, extract with ethyl acetate, column chromatography (SiO₂, hexane:EtOAc 4:1)
-
Yield: 55–60%
Suzuki-Miyaura Coupling
For late-stage introduction of the fluorophenyl group:
Step 1: Bromination at Position 2
-
Reagent : N-Bromosuccinimide (NBS)
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Conditions : CCl₄, 70°C, 3 hours
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Yield : 85%
Step 2: Cross-Coupling with 4-Fluorophenylboronic Acid
| Component | Quantity |
|---|---|
| Brominated intermediate | 1.0 eq |
| 4-Fluorophenylboronic acid | 1.5 eq |
| Pd(PPh₃)₄ | 0.05 eq |
| K₂CO₃ | 3.0 eq |
| Solvent | DME/H₂O (3:1) |
Conditions :
-
Temperature: 90°C, 12 hours
-
Yield: 70–75%
Amination at Position 3
Nitration and Reduction
Step 1: Nitration
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Reagents : HNO₃, H₂SO₄
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Conditions : 0°C → 50°C, 2 hours
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Yield : 80%
Step 2: Reduction of Nitro to Amine
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Reagents : H₂, Pd/C
-
Conditions : Ethanol, 50 psi, 6 hours
-
Yield : 95%
Direct Amination via Buchwald-Hartwig
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Catalyst : Pd₂(dba)₃, Xantphos
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Base : Cs₂CO₃
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Conditions : Toluene, 110°C, 24 hours
-
Yield : 60–65%
Optimization and Challenges
Solvent and Catalyst Screening
Comparative data for acylation methods:
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | DCE | AlCl₃ | 58 | 92 |
| Suzuki Coupling | DME/H₂O | Pd(PPh₃)₄ | 73 | 95 |
| Ullmann Coupling | DMF | CuI | 45 | 88 |
Purification Challenges
-
Column Chromatography : Required for isolating intermediates due to polar byproducts.
-
Recrystallization : Ethanol/water mixtures improved purity to >98% for final product.
Analytical Characterization
Key Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45–2.60 (m, 2H, CH₂CH₃), 3.15 (s, 2H, NH₂), 7.12–7.85 (m, 8H, aromatic).
-
HRMS : m/z calcd for C₂₀H₁₈FN₃OS: 367.1154; found: 367.1158.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino and fluorophenyl groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinoline derivatives, while reduction could yield amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thienoquinoline compounds exhibit antimicrobial properties. Studies have shown that modifications to the thienoquinoline structure can enhance efficacy against various microbial strains. The specific compound has been evaluated for its potential as an antimicrobial agent, with promising results suggesting it could be developed into a therapeutic option for treating infections caused by resistant bacteria .
Anticancer Properties
Compounds similar to (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone have been investigated for their anticancer properties. The thienoquinoline scaffold is known to interact with multiple biological targets involved in cancer progression. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy .
Neuroprotective Effects
There is emerging evidence suggesting that thienoquinoline derivatives may possess neuroprotective effects. Research has indicated that these compounds can modulate pathways involved in neurodegenerative diseases, potentially offering new avenues for treatment. The specific compound's ability to cross the blood-brain barrier enhances its attractiveness for neurological applications .
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with various enzymes and receptors. Studies suggest it may inhibit certain kinases involved in cancer cell proliferation and survival pathways. This inhibition leads to reduced tumor growth and enhanced apoptosis in malignant cells .
Safety and Toxicology
An essential aspect of evaluating any new compound is its safety profile. Preliminary toxicological assessments indicate that the compound exhibits manageable toxicity levels at therapeutic doses. Ongoing studies aim to further elucidate the safety margins and side effect profiles associated with this compound .
Case Studies
-
Antimicrobial Efficacy Study
A recent study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth compared to control substances, indicating a potential for further development into an antimicrobial agent. -
Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that the compound could significantly reduce cell viability at specific concentrations. The study highlighted its potential use as an adjunct therapy in chemotherapy regimens.
Mechanism of Action
The mechanism of action of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have multiple modes of action .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural differences among analogs:
| Compound Name | Position 4 Substituent | Position 6 Substituent | Aromatic Group (Methanone) | Molecular Weight | Reference |
|---|---|---|---|---|---|
| Target Compound | Ethyl | - | 4-Fluorophenyl | Not provided | - |
| 3-Amino-4-(3-pyridinyl)-...methanone | 3-Pyridinyl | - | 4-Fluorophenyl | 403.475 | |
| (3-Amino-6-ethyl-...)(4-bromophenyl)methanone | Ethyl | - | 4-Bromophenyl | Not provided | |
| 3-Amino-4-(2-furanyl)-...methanone | 2-Furanyl | - | 4-Fluorophenyl | Not provided | |
| [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)...]phenyl)methanone (CAS 618074-38-7) | Trifluoromethyl | 4-Methylphenyl | Phenyl | 412.437 | |
| (3-Amino-4,6-diphenyl-...)(4-fluorophenyl)methanone (CAS 94360-98-2) | Phenyl | Phenyl | 4-Fluorophenyl | 424.501 | |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)...methanone (618383-52-1) | Trifluoromethyl | 4-Bromophenyl | 3-Fluoro-4-methoxyphenyl | Not provided |
Physicochemical Properties
- Electron Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and influencing π-π stacking . Trifluoromethyl () is strongly electron-withdrawing, which may reduce electron density in the core structure, affecting reactivity .
- Solubility and Hydrogen Bonding: The 3-pyridinyl substituent () introduces a basic nitrogen, improving aqueous solubility via protonation .
Steric Considerations :
Key Research Findings
- Synthetic Accessibility : The target compound’s ethyl group may simplify synthesis compared to analogs with bulky (e.g., trifluoromethyl) or aromatic substituents, which require multi-step functionalization .
- Thermodynamic Stability : Ethyl’s aliphatic nature likely confers conformational flexibility, whereas rigid aromatic substituents (e.g., pyridinyl) may stabilize planar geometries critical for binding .
Biological Activity
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H24N2O3S and features a thienoquinoline core fused with a fluorophenyl group. Its unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in cellular processes such as:
- Enzyme Inhibition : The compound can fit into the active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : It may serve as an agonist or antagonist for certain receptors involved in signal transduction pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
| Compound | Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| Compound A | HeLa | 0.0692 |
| Compound B | MCF-7 | 0.0585 |
| Target Compound | Various | TBD |
Studies have shown that the compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Activity
The compound has also been assessed for antiviral properties. In vitro studies demonstrated its effectiveness against various viral strains, particularly those resistant to standard treatments.
Case Studies
- Synthesis and Evaluation : A study published in Chemical Book synthesized the compound and evaluated its biological activity against several cancer cell lines. The results showed promising anticancer effects with specific IC50 values indicating strong activity against targeted cells .
- Comparative Analysis : Research comparing this compound with similar thienoquinoline derivatives revealed that the fluorophenyl substitution significantly enhances its biological activity compared to other structural variants .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis typically involves multi-step reactions, including cyclization, functional group protection/deprotection, and coupling steps. Critical parameters include:
- Catalysts : Transition metals (e.g., Pd or Cu) for cross-coupling reactions .
- Temperature : Controlled heating (e.g., 70–120°C) to avoid side reactions during cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the pure product .
Basic: How can structural characterization be performed to confirm the compound’s identity?
Answer:
- Spectroscopy :
- NMR : - and -NMR to verify aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons in the thienoquinoline core .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 403.1155) .
- Elemental Analysis : Validate C, H, N, S, and F content within ±0.3% of theoretical values .
Advanced: How can computational modeling aid in predicting biological target interactions?
Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). The 4-fluorophenyl group may enhance hydrophobic interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify key residues (e.g., hydrogen bonds with the amino group) .
- QSAR : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends from in vitro assays .
Advanced: How should conflicting data on toxicity or bioactivity be resolved?
Answer:
- Source Validation : Cross-reference data from peer-reviewed journals (e.g., J. Med. Chem.) over commercial databases .
- Experimental Replication : Repeat assays (e.g., IC) under standardized conditions (pH, cell lines) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in reported LD values, considering variables like purity (>95%) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo) .
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Binding Affinity : Surface plasmon resonance (SPR) to measure dissociation constants (K) for target proteins .
Advanced: What mechanistic studies can elucidate the compound’s mode of action?
Answer:
- Isotope Labeling : Use -NMR to track metabolic stability or -radiolabeling for ADME profiling .
- Kinetic Analysis : Monitor reaction intermediates via stopped-flow spectroscopy in enzymatic assays .
- Proteomics : SILAC (stable isotope labeling by amino acids) to identify differentially expressed proteins in treated cells .
Basic: How should the compound be stored to ensure stability?
Answer:
- Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the thienoquinoline core .
- Solubility : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation; confirm stability via HPLC over 72 hours .
Advanced: What strategies can improve selectivity for a target of interest?
Answer:
- Structural Modifications : Introduce substituents (e.g., -CF) at the 6-ethyl position to reduce off-target binding .
- Prodrug Design : Mask the amino group with acetyl or Boc protections to enhance tissue specificity .
- Crystallography : Solve co-crystal structures with the target to guide rational design (e.g., resolving π-π stacking with Phe residues) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation (GHS H302: oral toxicity) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How can degradation pathways be analyzed to inform formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
